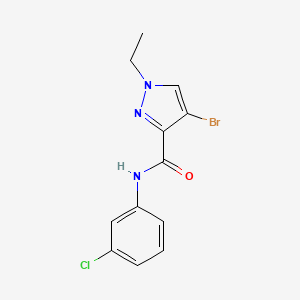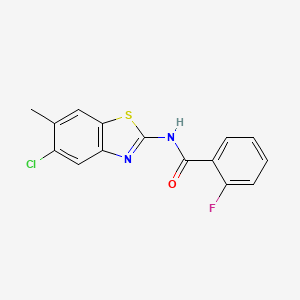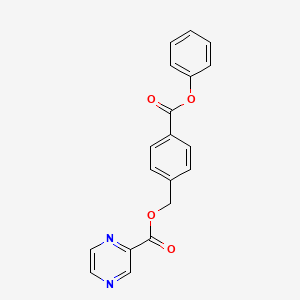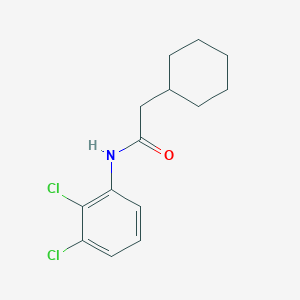
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at low concentrations, making it a desirable compound for drug development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce liver toxicity and renal toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One possible direction is the development of more potent and selective analogs of this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of this compound to better understand its pharmacological properties. Additionally, the potential toxicity of this compound should be further studied to determine its safety profile for clinical use.
Conclusion
In conclusion, 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has shown significant potential for the development of anticancer and anti-inflammatory drugs. Its high potency and specificity make it a desirable compound for drug development, although its potential toxicity may limit its use in certain applications. Further research is needed to fully understand the pharmacological properties of this compound and to develop more potent and selective analogs for clinical use.
Synthesis Methods
The synthesis of 4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-chlorophenylhydrazinecarboxylate. This intermediate is then reacted with 4-bromo-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and acetic anhydride to form the final product.
Scientific Research Applications
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
4-bromo-N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-17-7-10(13)11(16-17)12(18)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYGBHBENYRPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)




![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)

![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)

